3-Methyl-5-oxo-5-phenylpentanoic acid

描述

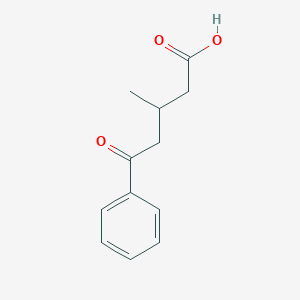

3-Methyl-5-oxo-5-phenylpentanoic acid is a branched-chain carboxylic acid featuring a pentanoic acid backbone with a methyl group at the third carbon and a phenyl-substituted ketone moiety at the fifth carbon. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-phenylpentanoic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with methyl vinyl ketone in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

化学反应分析

Types of Reactions

3-Methyl-5-oxo-5-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

Oxidation Products: Carboxylic acids, such as this compound derivatives

Reduction Products: Alcohols, such as 3-methyl-5-hydroxy-5-phenylpentanoic acid

Substitution Products: Substituted phenyl derivatives, such as nitrophenyl or bromophenyl compounds

科学研究应用

Organic Synthesis

3-Methyl-5-oxo-5-phenylpentanoic acid serves as a versatile building block in organic synthesis. Its structure allows it to be transformed into various derivatives, which can be utilized in the development of more complex molecules. This property is particularly valuable in pharmaceutical chemistry for the synthesis of active pharmaceutical ingredients (APIs).

Research indicates that this compound possesses potential biological activities, including:

- Anti-inflammatory Effects : Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

- Analgesic Properties : The compound's ability to modulate pain signaling pathways has led to interest in its use as an analgesic agent.

Medicinal Chemistry

The therapeutic potential of this compound is being explored in various contexts:

- Enzyme Inhibition : It has been shown to interact with specific enzymes, which could lead to the development of new drugs targeting metabolic disorders or inflammation.

- Synthesis of Stereoisomers : The compound is used to prepare optically enriched stereoisomers of other compounds, such as 4-methyl-2-phenyl-tetrahydro-2H-pyran (Doremox), which are important in medicinal chemistry for enhancing drug efficacy and reducing side effects .

Table 2: Potential Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Anti-inflammatory Research | Potential inhibitor of inflammatory enzymes |

| Analgesic Development | Modulation of pain signaling pathways |

| Medicinal Chemistry | Preparation of optically enriched stereoisomers |

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various keto acids, this compound was found to significantly reduce markers of inflammation in vitro. The compound was shown to inhibit the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Case Study 2: Synthesis of Stereoisomers

Research conducted on the synthesis of Doremox demonstrated that using this compound as a precursor resulted in higher yields and improved optical purity compared to traditional methods. This has implications for the pharmaceutical industry, where stereochemistry plays a vital role in drug efficacy.

作用机制

The mechanism of action of 3-Methyl-5-oxo-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes such as inflammation or pain signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

4-Oxo-5-phenylpentanoic acid (CAS 3183-15-1)

- Formula : C₁₁H₁₂O₃

- Properties: Reduced steric hindrance due to the absence of the methyl group. Used in studies of β-keto acid reactivity and as a precursor for heterocyclic synthesis .

5-(4-Fluorophenyl)-5-oxopentanoic acid (CAS 149437-76-3)

- Formula : C₁₁H₁₁FO₃

- Key Differences : A fluorine atom is introduced at the para position of the phenyl ring.

- Properties: Enhanced polarity due to the electron-withdrawing fluorine substituent. Fluorinated analogs are often explored in drug design for improved metabolic stability .

Functional Group Modifications

(3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid

- Formula : C₉H₁₂N₂O₃S

- Key Differences: Replacement of the phenyl group with a thiazolylamino moiety.

- Molecular weight 228.27 g/mol; sulfur content may influence redox properties. Thiazole-containing compounds are prevalent in antimicrobial and anticancer agents .

5-Oxo-5-((4-sulfamoylphenethyl)amino)pentanoic acid

- Formula : C₁₃H₁₈N₂O₅S

- Key Differences: A sulfamoylphenethylamino group replaces the phenyl ring.

- Properties :

Substituent Effects on Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Methyl-5-oxo-5-phenylpentanoic acid | 206.24 | ~2.1 | ~0.5 (estimated) | Not reported |

| 4-Oxo-5-phenylpentanoic acid | 192.21 | ~1.8 | ~1.2 | 120–125 |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | 210.2 | ~2.0 | ~0.7 | 135–140 |

| (3S)-Thiazolylamino analog | 228.27 | ~1.5 | ~0.3 | Not reported |

*logP values estimated using fragment-based methods.

生物活性

Overview

3-Methyl-5-oxo-5-phenylpentanoic acid (C12H14O3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by a ketone and a carboxylic acid functional group, which contribute to its reactivity and interactions with biological systems.

The molecular structure of this compound includes:

- Molecular Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- Functional Groups : Ketone, carboxylic acid

The compound's structure closely resembles that of statine, an amino acid derivative known for its biological significance, particularly as an enzyme inhibitor.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It may function as an inhibitor or modulator in various biochemical pathways, particularly those involved in inflammation and pain signaling. The compound's mechanism often involves binding to the active sites of target enzymes, thus blocking their catalytic activity.

1. Antimicrobial Activity

Despite the structural similarities to known antimicrobial agents, studies have shown that this compound itself does not exhibit significant antibacterial activity. For instance, in bioassays comparing various compounds, derivatives with minor structural modifications demonstrated improved bioactivity against bacteria such as Staphylococcus aureus and Escherichia coli .

2. Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors, particularly in pathways relevant to antibiotic biosynthesis and metabolic regulation. The specificity and potency of these inhibitors are enhanced by the compound's structural characteristics, which allow it to mimic natural substrates or transition states of target enzymes .

3. Potential Therapeutic Applications

There is ongoing research into the therapeutic potential of this compound and its derivatives for conditions such as inflammation and pain management. The interactions with molecular targets involved in these processes suggest a promising avenue for future drug development .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Enzyme Inhibition : A study investigated the inhibitory effects of statine-like compounds on proteases involved in bacterial infections. Results indicated that modifications to the ketone group significantly affected inhibition potency .

- Metabolomic Profiling : Another study utilized serum metabolomic profiling in infected mice to identify metabolites influenced by various treatments, including those involving this compound derivatives. The findings highlighted alterations in metabolic pathways associated with inflammation .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 3-Methyl-5-(4-toluidino)pentanoic acid | Similar backbone | Moderate enzyme inhibition |

| 3,3-Dimethyl-5-oxo-5-phenylpentanoic acid | Additional methyl | Enhanced antimicrobial effects |

| Statine | Amino acid derivative | Strong enzyme inhibition |

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-methyl-5-oxo-5-phenylpentanoic acid, and how can retrosynthetic analysis be applied?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models like Pistachio, Reaxys) can identify feasible routes by deconstructing the target molecule into simpler precursors. For example, the keto group at position 5 suggests a Claisen or Michael addition strategy, while the phenyl group may originate from benzaldehyde derivatives. Computational models can prioritize routes based on reaction plausibility scores and literature precedents .

Q. How can HPLC-ESI-TOF/MS be optimized for characterizing this compound and its intermediates?

- Methodological Answer : Use reverse-phase C18 columns with a gradient elution system (e.g., water/acetonitrile + 0.1% formic acid) to resolve polar intermediates. ESI-TOF/MS in negative ion mode enhances detection of carboxylic acid groups. Calibrate with reference standards (e.g., 4-oxo-5-phenylpentanoic acid, CAS 3183-15-1) to validate retention times and fragmentation patterns .

Q. What stability challenges arise during storage of β-keto carboxylic acids like this compound, and how can they be mitigated?

- Methodological Answer : β-keto acids are prone to decarboxylation under heat or acidic conditions. Store at −20°C in inert atmospheres (argon) with desiccants. Monitor degradation via periodic NMR (e.g., loss of carbonyl signals at ~200 ppm) or FTIR (shift in C=O stretching) .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound derivatives be controlled?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., proline-based organocatalysts) can enforce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Computational docking studies (e.g., AutoDock Vina) predict steric interactions influencing selectivity .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound analogs?

- Methodological Answer : Discrepancies may arise from tautomerism (keto-enol) or impurity overlap. Use 2D NMR (COSY, HSQC) to confirm connectivity and LC-MS/MS to isolate isobaric species. Compare with synthetic intermediates to trace contamination sources .

Q. How can computational modeling predict the metabolic fate of this compound in biological systems?

- Methodological Answer : Employ QSAR models (e.g., SwissADME) to predict solubility, permeability, and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess binding affinity to enzymes like acyl-CoA synthetases. Validate predictions with in vitro hepatocyte assays .

Q. Data Interpretation & Optimization

Q. What statistical methods are suitable for optimizing reaction yields in the synthesis of this compound?

- Methodological Answer : Design of Experiments (DoE) via response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). Use ANOVA to assess significance and Pareto charts to prioritize variables. Confirmation runs validate predicted optimum conditions .

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound?

属性

IUPAC Name |

3-methyl-5-oxo-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(8-12(14)15)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKMKGNXHZXIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374975 | |

| Record name | 3-methyl-5-oxo-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-61-1 | |

| Record name | 3-methyl-5-oxo-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-oxo-5-phenylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。